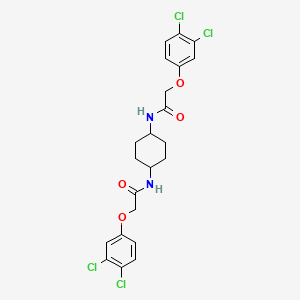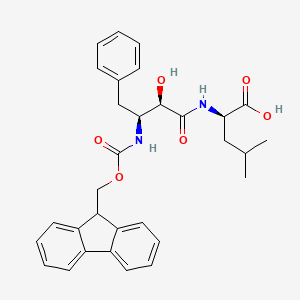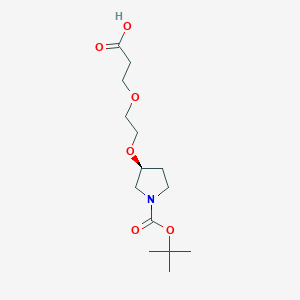![molecular formula C7H3ClIN3 B11929091 5-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B11929091.png)
5-Chloro-8-iodopyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-8-iodopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by the presence of chlorine and iodine atoms at the 5th and 8th positions, respectively, on the pyridopyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine typically involves the selective halogenation of pyridopyrimidine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with various aryl boronic acids. This reaction is catalyzed by palladium and requires specific conditions such as the use of a base (e.g., NaOH) and a solvent (e.g., dioxane) at elevated temperatures (e.g., 110°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-8-iodopyrido[4,3-d]pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as NaOH, used to facilitate the reaction.
Solvents: Such as dioxane, used to dissolve the reactants and maintain the reaction environment.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, coupling with aryl boronic acids can yield aryl-substituted pyridopyrimidines .
Wissenschaftliche Forschungsanwendungen
5-Chloro-8-iodopyrido[4,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential PI3K inhibitors, which are being studied for their anticancer properties.
Biological Studies: The compound’s derivatives are investigated for their potential to inhibit various enzymes and proteins, such as tyrosine kinases and phosphodiesterases.
Chemical Research: It is used in the development of new synthetic methodologies and the study of reaction mechanisms.
Wirkmechanismus
The mechanism of action of 5-Chloro-8-iodopyrido[4,3-d]pyrimidine and its derivatives involves the inhibition of specific molecular targets, such as protein kinases. These compounds can bind to the active sites of enzymes, blocking their activity and thereby affecting cellular signaling pathways. This inhibition can lead to the suppression of cell proliferation and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrido[2,3-d]pyrimidine: Known for its anticancer and antibacterial activities.
Pyrido[3,4-d]pyrimidine: Studied for its potential therapeutic applications.
Pyrido[3,2-d]pyrimidine: Investigated for its biological activities.
Uniqueness
5-Chloro-8-iodopyrido[4,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, which can be selectively substituted to create a wide range of derivatives with diverse biological activities. Its ability to participate in selective cross-coupling reactions makes it a valuable intermediate in medicinal chemistry .
Eigenschaften
Molekularformel |
C7H3ClIN3 |
|---|---|
Molekulargewicht |
291.47 g/mol |
IUPAC-Name |
5-chloro-8-iodopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H3ClIN3/c8-7-4-1-10-3-12-6(4)5(9)2-11-7/h1-3H |
InChI-Schlüssel |
KOJJKKAFOOXEDN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=N1)C(=CN=C2Cl)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5Z,8Z,11Z,14Z,17E)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14,17-pentaenamide](/img/structure/B11929018.png)



![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,10R,11Z,13E,16R)-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate](/img/structure/B11929043.png)


![4-[3-(4-bromophenyl)-5-(6-methyl-2-oxo-4-phenyl-3H-quinolin-3-yl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B11929067.png)
![2,11,20,29,38,40-Hexaza-37,39-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetracontane;lead(2+)](/img/structure/B11929070.png)
![4-[[4-[2-[6-[(2R)-2-(2,4-difluorophenyl)-1,1-difluoro-2-hydroxy-3-(tetrazol-1-yl)propyl]pyridin-3-yl]ethynyl]phenoxy]methyl]benzonitrile;4-methylbenzenesulfonic acid](/img/structure/B11929071.png)




